molecular formula C₂₁H₃₉D₃ClNO₄ B1147583 Myristoyl-L-carnitine-d3Hydrochloride CAS No. 1334532-25-0

Myristoyl-L-carnitine-d3Hydrochloride

Cat. No. B1147583
M. Wt: 411.03
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnitine, including its derivatives like Myristoyl-L-carnitine, plays a crucial role in the metabolism of fatty acids by facilitating their transport across the mitochondrial membrane, thereby influencing energy production. It's synthesized in the liver and kidneys from lysine and methionine (Mingrone, 2004).

Synthesis Analysis

The synthesis of L-carnitine and its derivatives often involves chemical or enzymatic methods. For instance, L-carnitine can be synthesized from epichlorohydrin via selective hydrolytic kinetic resolution, which could similarly apply to the synthesis of specific derivatives like Myristoyl-L-carnitine-d3 Hydrochloride (Henderson Da, 2006).

Molecular Structure Analysis

The molecular structure of carnitine derivatives, including Myristoyl-L-carnitine-d3 Hydrochloride, features a trimethylammonium head and a hydroxyl group, crucial for its biological activity. X-ray diffraction data have provided insights into the crystal and molecular structure of related compounds, offering a foundation for understanding the structural configuration of Myristoyl-L-carnitine-d3 Hydrochloride (Tomita et al., 1974).

Chemical Reactions and Properties

Carnitine undergoes various chemical reactions, particularly in its role in fatty acid metabolism. It's involved in the reversible conversion of acyl-CoA and carnitine to acylcarnitine and free CoA, facilitated by carnitine acetyltransferases. This enzymatic activity is essential for its metabolic functions and is influenced by the specific structural features of carnitine and its derivatives (Cordente et al., 2004).

Physical Properties Analysis

The physical properties of Myristoyl-L-carnitine-d3 Hydrochloride can be inferred from studies on carnitine and its derivatives, which are typically solid at room temperature, with specific melting points depending on the molecular structure. The solubility in water and other solvents varies with the acyl chain length and degree of saturation (Tallarico et al., 1998).

Scientific Research Applications

  • Sports Nutrition

    • L-carnitine supplementation is used by recreationally-active, competitive, and highly trained athletes .
    • It’s believed to affect metabolism and metabolic modifications .
    • The supplementation dose ranges from 1g to 4g per day for either 12 or 24 weeks .
    • The results show that L-carnitine supplementation, in combination with carbohydrates, effectively elevated total carnitine content in skeletal muscle .
  • Critical Care Medicine

    • L-carnitine supplementation has been studied in critically ill patients with sepsis .
    • In a randomized double-blinded controlled trial, patients received 3g/day of L-carnitine for 7 days .
    • The study found that L-carnitine ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .
  • Diagnostic Tool for β-oxidation Defects

    • The presence and pattern of Lauroyl-L-carnitine can serve as a diagnostic tool for various disorders related to β-oxidation defects .
    • As a synthetic form of the amino acid, Myristoyl-L-carnitine-d3 Hydrochloride has found extensive use in diverse scientific research applications .
  • Therapeutic Applications

    • L-carnitine has therapeutic applications as a conditionally-essential amino acid .
    • It’s a cofactor required for transformation of free long-chain fatty acids into acylcarnitines, and for their subsequent transport into the mitochondrial matrix, where they undergo beta-oxidation for cellular energy production .
    • Conditions which seem to benefit from exogenous supplementation of L-carnitine include anorexia, chronic fatigue, coronary vascular disease, diphtheria, hypoglycemia, male infertility, muscular myopathies, and Rett syndrome .
  • Inflammatory and Anti-inflammatory Markers

    • L-carnitine supplementation has been studied for its effects on inflammatory and anti-inflammatory markers in adults .
    • The results of these studies are diverse and sometimes controversial, indicating the need for further research .
  • Tumor Cell Protection

    • L-carnitine has been associated with tumor cell protection and poor patient survival in cases of OCTN2 overexpression in Glioblastoma Multiforme .
    • High OCTN2 expression was associated with a poor overall patient survival .
    • L-carnitine administration to GBM cells increased their tolerance toward cytotoxicity .
  • Nanotechnology Applications

    • Carbon nanotubes (CNTs), which include multi-walled carbon nanotubes (MWCNTs), have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment, and nanotechnology applications in devices, and optics .
    • MWCNTs are more durable and possess high electrical and thermal conductivity along with some of the significant unique physico-chemical characteristics .
  • Preventing Liver Tumors

    • Recent reports have unveiled the potential utility of L-carnitine to alleviate metabolic dysfunction-associated steatohepatitis (MASH) by enhancing mitochondrial metabolic function .
    • This could potentially prevent liver tumors derived from metabolic dysfunction-associated steatohepatitis (MASH) .

Safety And Hazards

Myristoyl-L-carnitine-d3 Hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Myristoyl-L-carnitine-d3 Hydrochloride is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS . Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease , suggesting potential future directions in these areas.

properties

IUPAC Name

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGWHMYOGIGWDM-IQDJPGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristoyl-L-carnitine-d3Hydrochloride

CAS RN

1334532-25-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristoyl-L-carnitine-d3Hydrochloride
Reactant of Route 2
Reactant of Route 2
Myristoyl-L-carnitine-d3Hydrochloride
Reactant of Route 3
Myristoyl-L-carnitine-d3Hydrochloride
Reactant of Route 4
Myristoyl-L-carnitine-d3Hydrochloride
Reactant of Route 5
Myristoyl-L-carnitine-d3Hydrochloride
Reactant of Route 6
Myristoyl-L-carnitine-d3Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.